molecular formula C21H23N3O3 B12173314 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one

7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B12173314
M. Wt: 365.4 g/mol
InChI Key: CWCNPDZWZYLCCZ-UHFFFAOYSA-N
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Description

7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with various substituents, including a pyridin-2-yl piperazine moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps. The reaction conditions often include the use of dry solvents, such as acetone, and bases like anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives with various substituents at the 3, 4, and 7 positions, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the pyridin-2-yl piperazine moiety enhances its potential for interacting with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

7-hydroxy-3,4-dimethyl-8-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C21H23N3O3/c1-14-15(2)21(26)27-20-16(14)6-7-18(25)17(20)13-23-9-11-24(12-10-23)19-5-3-4-8-22-19/h3-8,25H,9-13H2,1-2H3

InChI Key

CWCNPDZWZYLCCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=N4)O)C

Origin of Product

United States

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